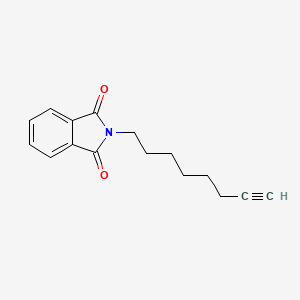

2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oct-7-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h1,7-8,10-11H,3-6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWQWUIBPUXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718497 | |

| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17170-26-2 | |

| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17170-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione (CAS: 17170-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a bifunctional organic molecule that incorporates a phthalimide moiety and a terminal alkyne group connected by a seven-carbon alkyl chain. The phthalimide core is a well-established pharmacophore found in a variety of bioactive compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, immunomodulatory, and anticancer effects. The terminal alkyne functionality makes this compound a valuable tool in bioconjugation and chemical biology, as it can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the covalent attachment of this molecule to other molecules, such as proteins, nucleic acids, or imaging agents, that have been modified to contain an azide group.

This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological context of this compound, serving as a resource for researchers in drug discovery and chemical biology.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 17170-26-2 |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C |

Synthesis

Proposed Experimental Protocol: Gabriel Synthesis

This protocol is based on established procedures for the N-alkylation of phthalimides.[1][2][3][4][5][6]

Materials:

-

Potassium phthalimide

-

8-Bromo-1-octyne (or 8-iodo-1-octyne)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 8-bromo-1-octyne (1.0 equivalent).

-

Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound via Gabriel synthesis.

Applications in Bioconjugation: Click Chemistry

The terminal alkyne group of this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9][10] This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule or surface.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific applications.[8][9][10][11]

Materials:

-

This compound

-

Azide-modified molecule (e.g., protein, DNA, small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA) in the reaction buffer.

-

In a reaction vessel, dissolve the azide-modified molecule and this compound (typically in a slight excess) in the reaction buffer.

-

Add the copper catalyst solution to the mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is fluorescently tagged).

-

Purify the resulting conjugate using a method suitable for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity purification).

Diagram of the Click Chemistry Workflow:

Caption: Workflow for bioconjugation using CuAAC with this compound.

Potential Biological Activities

While no specific biological activity data for this compound has been reported in the literature, the phthalimide scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.

Anti-inflammatory Activity

Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.[12][13][14][15][16] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.

Representative Anti-inflammatory Activity of Phthalimide Derivatives:

| Compound | Assay | IC₅₀ / % Inhibition | Reference |

| Phthalimide-Triazole Derivative 3b | Carrageenan-induced paw edema in mice | 69% inhibition | [13] |

| Phthalimide-Triazole Derivative 5c | Carrageenan-induced paw edema in mice | 56.2% inhibition | [13] |

| Phthalimide Analog IIh | LPS-stimulated NO production in RAW264.7 cells | IC₅₀ = 8.7 µg/mL | [14] |

| N-phenyl-phthalimide derivatives | TNF-α production in LPS-acute lung inflammatory model | Inhibition of TNF-α | [15] |

Note: This data is for related phthalimide derivatives and not for this compound. It is provided for contextual purposes.

Potential Signaling Pathway Modulation (Inferred):

Phthalimide derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inferred inhibitory effect of phthalimide derivatives on the NF-κB signaling pathway.

Cytotoxic Activity

Various phthalimide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[17][18][19][20][21][22][23][24] The mechanism of action can vary, but often involves the induction of apoptosis and cell cycle arrest.

Representative Cytotoxic Activity of Phthalimide Derivatives:

| Compound | Cell Line | IC₅₀ | Reference |

| Phthalimide Derivative 4 | Sarcoma 180 | 47.6 µM | [18][19] |

| Phthalimide Derivative 4 | B-16/F-10 (melanoma) | 119.7 µM | [18][19] |

| Isoindole-1,3-dione Derivative 7 | A549 (lung cancer) | 19.41 µM | [23] |

| N-benzylisoindole-1,3-dione 3 | A549-Luc (lung cancer) | 114.25 µM | [22] |

| N-benzylisoindole-1,3-dione 4 | A549-Luc (lung cancer) | 116.26 µM | [22] |

Note: This data is for related phthalimide and isoindole-1,3-dione derivatives and not for this compound. It is provided for contextual purposes.

Potential Signaling Pathway Modulation (Inferred):

The cytotoxic effects of some bioactive molecules are mediated through the induction of apoptosis, which can involve the p53 and Bcl-2 family of proteins, leading to the activation of caspases.

Caption: Inferred pro-apoptotic mechanism of action for cytotoxic phthalimide derivatives.

Conclusion

This compound is a versatile chemical entity with significant potential in both medicinal chemistry and chemical biology. Its phthalimide core suggests a range of possible biological activities, including anti-inflammatory and cytotoxic effects, warranting further investigation. The presence of a terminal alkyne makes it a readily available tool for "click chemistry," enabling its use in the construction of complex molecular architectures and for the labeling and tracking of biomolecules. This guide provides a foundational understanding of this compound, offering plausible synthetic routes and highlighting its potential applications, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its synthesis and biological properties is encouraged to fully unlock its potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com [confluore.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. redalyc.org [redalyc.org]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

- 22. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 23. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of alkyne-functionalized phthalimides

An In-depth Technical Guide to the Physicochemical Properties of Alkyne-Functionalized Phthalimides

Introduction

Phthalimides, characterized by an isoindole-1,3-dione scaffold, are a prominent class of N-heterocyclic compounds extensively utilized in medicinal chemistry, agrochemicals, and materials science.[1] Their versatile structure allows for straightforward functionalization, making them ideal building blocks for creating diverse molecular architectures.[2] The incorporation of an alkyne functional group onto the phthalimide core significantly enhances its utility, primarily by serving as a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This modification allows for the efficient covalent linking of phthalimides to other molecules, a strategy widely employed in drug discovery for developing multi-target agents and in materials science for creating functional polymers.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of alkyne-functionalized phthalimides for researchers and professionals in drug development.

Synthesis of Alkyne-Functionalized Phthalimides

The most common method for synthesizing N-alkyne functionalized phthalimides involves the N-alkylation of phthalimide with an alkyne-containing electrophile, such as propargyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.[3]

Caption: General workflow for synthesis and subsequent "click" reaction of N-propargyl phthalimide.

Physicochemical Properties

The physicochemical properties of these compounds are a hybrid of the characteristics of the phthalimide ring and the alkyne tail.

1. Solubility:

-

The phthalimide moiety, with its polar imide group, can participate in hydrogen bonding, which tends to confer solubility in polar solvents.[1]

-

Conversely, the alkyne group is nonpolar, contributing to solubility in organic solvents like hexane and toluene.[5][6] Overall solubility is dependent on the balance of the entire molecular structure.

2. Structural and Thermal Properties:

-

The triple bond of the alkyne group imposes a linear geometry on the attached carbon atoms.[6]

-

Alkynes generally have slightly higher boiling points compared to their corresponding alkanes and alkenes.[5] Specific melting and boiling points for alkyne-functionalized phthalimides would be dependent on the full molecular structure and crystalline packing.

3. Spectroscopic Properties: The characterization of alkyne-functionalized phthalimides relies heavily on spectroscopic methods.

-

NMR Spectroscopy: In ¹H NMR, the acetylenic proton typically appears as a triplet around δ 2.2 ppm, while the methylene protons adjacent to the nitrogen show a signal around δ 4.4 ppm. In ¹³C NMR, the carbonyl carbons of the phthalimide ring are observed around δ 167 ppm, with the acetylenic carbons appearing around δ 72 ppm and δ 78 ppm.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a sharp, weak absorption around 3300-3250 cm⁻¹ for the terminal C-H stretch and another weak absorption around 2150-2100 cm⁻¹ for the C≡C triple bond stretch. Strong absorptions corresponding to the carbonyl (C=O) groups of the imide appear around 1775 and 1715 cm⁻¹.[7]

-

UV-Visible and Fluorescence Spectroscopy: Phthalimide derivatives can exhibit interesting photophysical properties. For instance, 4-amino phthalimide derivatives are known for their strong fluorescent properties.[3] The specific absorption (λmax) and emission wavelengths are highly dependent on the substitution pattern and solvent environment.

Quantitative Data Summary

The alkyne group often serves as a precursor for creating more complex molecules, whose biological activities are then evaluated.

Table 1: Biological Activity of Phthalimide Derivatives Derived from Alkyne Precursors.

| Compound Class | Target | Key Compound | Activity (IC₅₀ / MIC) | Reference |

|---|---|---|---|---|

| Phthalimide-Triazole Hybrids | Antimicrobial | Compounds 4c, 4f, 4g, 4h, 4i, 5c, 5d, 5e, 6c | 0.49 - 31.5 µg/mL | [7] |

| Amide-based Phthalimides | Soluble Epoxide Hydrolase (sEH) | Compound 12e | 1.06 nM | [8] |

| Phthalimide-Cysteamide Hybrids | Acetylcholinesterase (AChE) | Compound 9e | 1.55 µM (EeAChE), 2.23 µM (HuAChE) |[9] |

Table 2: Spectroscopic Data for a Representative Alkyne-Functionalized Phthalimide Derivative.

| Derivative Type | Method | Key Signals / Wavelengths | Reference |

|---|---|---|---|

| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (4b) | IR (cm⁻¹) | 1775, 1710 (C=O); 1667 (Amide C=O) | [7] |

| ¹H NMR (δ, ppm) | 8.0-7.9 (4H, phthalimide), 4.5 (2H, CH₂-C=O) | [7] |

| | ¹³C NMR (δ, ppm) | 168.7, 168.2 (C=O), 136.7, 131.6, 129.9 (Aromatic C), 42.7 (CH₂) |[7] |

Experimental Protocols

1. Synthesis of 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione (N-Propargyl Phthalimide)

This protocol is adapted from the synthetic procedure for the precursor to phthalimide-1,2,3-triazole hybrids.[3]

-

Materials: Phthalimide, propargyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

-

Procedure:

-

To a solution of phthalimide in acetonitrile, add potassium carbonate (K₂CO₃) as a base.

-

Add propargyl bromide to the mixture dropwise while stirring.

-

Heat the reaction mixture to 75 °C and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid precipitate and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure N-propargyl phthalimide.

-

2. General Characterization Protocol

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet method or an ATR accessory.[3]

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) using techniques like Electrospray Ionization (ESI) to confirm the molecular weight and elemental composition.[3]

Applications in Drug Development and Associated Signaling Pathways

Alkyne-functionalized phthalimides are valuable intermediates in drug discovery. Their derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[7][8][10]

For example, certain phthalimide derivatives have been identified as potent anti-inflammatory agents by suppressing the Toll-like receptor (TLR) 4 signaling pathway.[10] Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade that leads to the activation of transcription factors like IRF-3 and NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The phthalimide compounds inhibit this process by down-regulating the expression of inducible nitric oxide synthase (iNOS) and key signaling intermediates.[10]

Caption: Inhibition of the TLR4 signaling pathway by anti-inflammatory phthalimide derivatives.[10]

Conclusion

Alkyne-functionalized phthalimides are highly versatile chemical entities with a favorable combination of physicochemical properties. The reactivity of the alkyne group, particularly in click chemistry, provides a powerful tool for the synthesis of complex molecules with significant biological potential. Their straightforward synthesis and amenability to spectroscopic characterization make them attractive starting points for drug discovery campaigns targeting a wide array of diseases, from inflammatory conditions to microbial infections and neurological disorders. Future research will likely continue to exploit the unique properties of this scaffold to develop novel therapeutics and advanced materials.

References

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Alkynes [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione from phthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione, a phthalimide derivative incorporating a terminal alkyne functional group. This compound is of interest in medicinal chemistry and drug development, particularly as a building block in the synthesis of more complex molecules, such as PROTACs, where the terminal alkyne can be utilized for "click" chemistry applications. The synthesis involves the direct condensation of phthalic anhydride with 7-octyn-1-amine.

Chemical Reaction and Mechanism

The synthesis of this compound is a nucleophilic acyl substitution reaction. The primary amine of 7-octyn-1-amine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product, this compound. This reaction is a variation of the well-established Gabriel synthesis of primary amines, though in this case, it is used to form a protected amine derivative.

Experimental Protocols

Several methods can be employed for the synthesis of N-substituted phthalimides from phthalic anhydride. Below are detailed protocols based on common and effective procedures reported in the literature for analogous compounds.

Method 1: Thermal Condensation in Acetic Acid

This is a widely used and reliable method for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalic anhydride

-

7-Octyn-1-amine

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.

-

Add 7-octyn-1-amine (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water with stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Method 2: A Cazeotropic Removal of Water in Toluene

This method utilizes a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

Materials:

-

Phthalic anhydride

-

7-Octyn-1-amine

-

Toluene

-

Hexanes or petroleum ether

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 equivalent), 7-octyn-1-amine (1.0 equivalent), and toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, typically for 3-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent such as ethanol/hexanes.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-substituted phthalimides based on literature precedents for similar reactions. The exact values for the synthesis of this compound would need to be determined experimentally.

| Parameter | Method 1 (Acetic Acid) | Method 2 (Toluene) |

| Reactant Ratio (Phthalic Anhydride:Amine) | 1:1 | 1:1 |

| Typical Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Typical Reaction Temperature | Reflux (~118 °C) | Reflux (~111 °C) |

| Typical Yield | 70 - 95% | 75 - 98% |

| Purification Method | Recrystallization | Column Chromatography or Recrystallization |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from phthalic anhydride and 7-octyn-1-amine is a straightforward and high-yielding process. The choice of solvent and reaction conditions can be adapted based on the scale of the reaction and available laboratory equipment. The resulting product, with its terminal alkyne, serves as a versatile intermediate for further chemical modifications, making it a valuable tool for researchers in drug discovery and chemical biology. Proper characterization of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry is essential to confirm its identity and purity.

Spectroscopic and Synthetic Profile of N-(7-Octynyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-(7-octynyl)phthalimide. Due to the absence of published experimental data for this specific molecule in the searched literature, the spectroscopic data presented herein is based on established principles and analysis of structurally related compounds. This document offers a robust framework for the synthesis, characterization, and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(7-octynyl)phthalimide. These predictions are derived from the known spectral characteristics of the phthalimide moiety and terminal alkynes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic H |

| ~7.73 | m | 2H | Aromatic H |

| ~3.70 | t | 2H | N-CH₂- |

| ~2.18 | td | 2H | -CH₂-C≡ |

| ~1.94 | t | 1H | ≡C-H |

| ~1.69 | p | 2H | N-CH₂-CH₂- |

| ~1.50 | m | 2H | -CH₂-CH₂-C≡ |

| ~1.38 | m | 4H | -(CH₂)₂- |

Solvent: CDCl₃. The chemical shifts for the phthalimide protons are based on known data for N-alkyl phthalimides. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~168.4 | C=O |

| ~134.0 | Aromatic C |

| ~132.1 | Aromatic C (quaternary) |

| ~123.2 | Aromatic C |

| ~84.1 | -C≡CH |

| ~68.5 | -C≡CH |

| ~37.8 | N-CH₂- |

| ~28.2 | -CH₂- |

| ~28.1 | -CH₂- |

| ~28.0 | -CH₂- |

| ~26.1 | -CH₂- |

| ~18.3 | -CH₂- |

Solvent: CDCl₃. The chemical shifts for the phthalimide carbons are based on known data. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | ≡C-H stretch |

| ~2930, 2860 | Medium | C-H stretch (alkyl) |

| ~2120 | Weak, Sharp | C≡C stretch |

| ~1770, 1715 | Strong | C=O stretch (imide, asymmetric and symmetric) |

| ~1465, 1395 | Medium | C-H bend (alkyl) |

| ~720 | Strong | Aromatic C-H bend |

The characteristic imide carbonyl stretches and the terminal alkyne C-H and C≡C stretches are the key diagnostic peaks.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 255.12 | [M]⁺ (Molecular Ion) |

| 160.04 | [M - C₇H₁₁]⁺ (Phthalimide fragment) |

| 148.04 | [C₈H₄O₂N]⁺ |

| 130.04 | [C₈H₄O₂]⁺ |

| 104.03 | [C₇H₄O]⁺ |

| 76.03 | [C₆H₄]⁺ |

Calculated for C₁₆H₁₇NO₂. The fragmentation pattern is expected to show a prominent peak for the phthalimide cation.

Experimental Protocols

Synthesis of N-(7-octynyl)phthalimide (Gabriel Synthesis)

This procedure is a general method adapted for the synthesis of N-(7-octynyl)phthalimide.

Materials:

-

Potassium phthalimide

-

8-Bromooct-1-yne

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 8-bromooct-1-yne (1.1 equivalents).

-

Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(7-octynyl)phthalimide as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.[2] The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.[3][4] The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.[5][6] The sample would be introduced via direct infusion or after separation by gas chromatography. The data would be acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the ions would be determined.[5][6]

Visualizations

The following diagram illustrates the synthetic workflow for N-(7-octynyl)phthalimide.

Caption: Synthetic workflow for N-(7-octynyl)phthalimide via Gabriel synthesis.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Solubility of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its core structure, phthalimide, and established principles of organic chemistry to predict its solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like". The structure of this compound consists of two key moieties: a polar phthalimide group and a non-polar 7-octynyl chain. The phthalimide core is a white solid that is generally slightly soluble in water but shows better solubility in some organic solvents upon the addition of a base[1]. The long alkyl chain with a terminal alkyne is non-polar. This dual nature suggests that the overall solubility will be dependent on the polarity of the solvent.

It is anticipated that this compound will exhibit favorable solubility in moderately polar to non-polar organic solvents that can effectively solvate both the polar imide function and the non-polar hydrocarbon chain. Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be effective. In contrast, its solubility is expected to be limited in highly polar solvents like water and lower alcohols (e.g., methanol, ethanol), as well as in very non-polar solvents like hexanes.

Reference Solubility Data: Phthalimide

To provide a baseline, the following table summarizes the experimental solubility data for the parent compound, phthalimide, in various organic solvents. This data can offer qualitative guidance for solvent selection.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molarity (mol/L) | Reference |

| Acetone | 283.15 | 0.0458 | - | [2][3] |

| Acetone | 318.15 | 0.1292 | - | [2][3] |

| Ethyl Acetate | 283.15 | 0.0195 | - | [2][3] |

| Ethyl Acetate | 318.15 | 0.0573 | - | [2][3] |

| Acetonitrile | 283.15 | 0.0153 | - | [2][3] |

| Acetonitrile | 318.15 | 0.0428 | - | [2][3] |

| Methanol | 283.15 | 0.0089 | - | [2][3] |

| Methanol | 318.15 | 0.0278 | - | [2][3] |

| Ethanol | - | - | - | [4] |

| n-Propanol | - | - | - | [4] |

| Isopropanol | - | - | - | [4] |

| n-Butanol | - | - | - | [4] |

| Toluene | - | - | - | [3] |

Note: The solubility of phthalimide generally increases with temperature.[2][3]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of an organic compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., dichloromethane, acetone, ethyl acetate)

-

Small vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weigh the vial containing the dry residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific hazard information.[5][6][7][8][9]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for solubility assessment and the experimental procedure for its determination.

Caption: A logical workflow for assessing the solubility of a chemical compound.

Caption: A stepwise workflow for the experimental determination of solubility.

References

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. tcichemicals.com [tcichemicals.com]

- 9. carlroth.com [carlroth.com]

Commercial Suppliers and Applications of Terminal Alkyne Phthalimide Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available terminal alkyne phthalimide linkers, their applications in drug discovery and development, and detailed experimental protocols. These bifunctional molecules are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the bioconjugation of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

Terminal alkyne phthalimide linkers are valuable chemical tools that incorporate a phthalimide moiety and a terminal alkyne group. The phthalimide group, particularly derivatives like thalidomide and pomalidomide, serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system. The terminal alkyne provides a reactive handle for covalent bond formation with azide-containing molecules through the highly efficient and specific click chemistry reaction. This dual functionality makes these linkers essential for the construction of PROTACs, which are designed to induce the degradation of specific target proteins, and for the precise attachment of probes or drugs to biomolecules.

Commercial Suppliers and Product Data

Several chemical suppliers offer a range of terminal alkyne phthalimide linkers, often as part of their portfolio of PROTAC building blocks and click chemistry reagents. The following table summarizes key quantitative data for representative commercially available linkers.

| Product Name | Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Linker Length (atoms) | Linker Length (Å) | Solubility |

| Thalidomide-O-PEG2-Propargyl | AxisPharm | AP13003 | 400.39 | ≥95% | 10 | ~15 | Soluble in DMSO and DMF |

| Thalidomide-NH-C2-alkyne | MedChemExpress | HY-136541 | - | >98% | 5 | ~7.5 | Soluble in DMSO |

| Thalidomide-O-PEG2-propargyl | BroadPharm | BP-40470 | 400.4 | >95% | 10 | ~15 | Soluble in DMSO, DMF |

| Thalidomide-O-amido-PEG4-propargyl | BroadPharm | BP-24456 | 546.5 | 98% | 19 | ~28.5 | Soluble in DMSO, DMF, Water |

| 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione | MedChemExpress | HY-W010507 | 269.33 | >98% | 9 | ~13.5 | Soluble in DMSO |

Note: Linker length in atoms is an approximation based on the backbone atoms from the phthalimide nitrogen/oxygen to the terminal alkyne carbon. Linker length in angstroms is an estimation, and the actual conformation can vary.

Signaling Pathways and Experimental Workflows

Phthalimide-Based PROTAC Mechanism of Action

Phthalimide-based PROTACs function by hijacking the cell's natural protein degradation machinery. The phthalimide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the Cullin-RING E3 ligase (CRL4^CRBN^) complex. This binding event, coupled with the binding of the other end of the PROTAC to the target protein of interest (POI), induces the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of phthalimide-based PROTAC-mediated protein degradation.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of the phthalimide linker allows for its conjugation to azide-functionalized molecules through CuAAC, or click chemistry. This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.

Caption: General workflow for CuAAC (Click Chemistry) bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Terminal Alkyne Phthalimide Linker and Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC by conjugating an azide-functionalized target protein ligand to a terminal alkyne phthalimide linker.

Materials:

-

Terminal Alkyne Phthalimide Linker (e.g., Thalidomide-O-PEG2-Propargyl)

-

Azide-functionalized target protein ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Dimethyl sulfoxide (DMSO)

-

Water (deionized)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) or High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the terminal alkyne phthalimide linker in DMSO to a final concentration of 10 mM.

-

Dissolve the azide-functionalized target protein ligand in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the terminal alkyne phthalimide linker (1.0 equivalent).

-

Add the azide-functionalized target protein ligand (1.1 equivalents).

-

Add DMSO and water to achieve a final solvent ratio that ensures solubility of all components (e.g., 1:1 DMSO:water).

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the main reaction tube to a final concentration of 1 mM CuSO₄.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC or by passing it through a size-exclusion column to remove unreacted starting materials and the copper catalyst.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[1]

Materials:

-

Cells expressing the target protein of interest

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Strip the membrane and re-probe for the loading control.

-

Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of protein degradation.

-

Conclusion

Terminal alkyne phthalimide linkers are indispensable tools in modern drug discovery and chemical biology. Their unique bifunctional nature enables the rational design and synthesis of PROTACs for targeted protein degradation and facilitates the precise bioconjugation of molecules through click chemistry. The availability of a diverse range of these linkers from commercial suppliers, coupled with well-established experimental protocols, empowers researchers to explore new therapeutic strategies and create novel molecular probes. This guide provides a foundational resource for scientists and professionals working in these exciting and rapidly evolving fields.

References

An In-depth Technical Guide to Bifunctional Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic agents, diagnostic tools, and research reagents. At the heart of this discipline lie bifunctional linkers, chemical entities equipped with two reactive functional groups that facilitate the stable connection between molecules such as proteins, peptides, nucleic acids, and small molecule drugs. This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse chemistries, and their applications, with a particular focus on their role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to aid researchers in the rational design and execution of their bioconjugation strategies.

Bifunctional linkers, also known as crosslinkers, are comprised of three key components: two reactive end groups and a spacer arm.[1] The nature of the reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance. The judicious selection of a bifunctional linker is paramount to the success of a bioconjugation reaction, impacting the stability, homogeneity, and biological activity of the final conjugate.

Classification of Bifunctional Linkers

Bifunctional linkers can be categorized based on the identity of their reactive groups and the nature of their spacer arm.

Based on Reactive Groups

-

Homobifunctional Linkers: These linkers possess two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same type of functional group.[2][3] For example, an amine-to-amine crosslinker will randomly conjugate proteins through their lysine residues.[2] This can sometimes lead to undesirable polymerization and self-conjugation.[4]

-

Heterobifunctional Linkers: Featuring two different reactive groups, these linkers enable sequential, controlled conjugation of molecules with distinct functional groups.[2][4] This two-step approach minimizes unwanted side reactions and is widely employed in the synthesis of complex bioconjugates like ADCs.[4][5]

-

Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage.[6][7] A prominent example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC), which mediates the formation of an amide bond between a carboxyl group and a primary amine.[8][9]

-

Photoreactive Crosslinkers: This special class of heterobifunctional linkers contains a photoactivatable group that becomes reactive upon exposure to UV light.[10][11] This allows for temporal control of the crosslinking reaction and is particularly useful for capturing transient protein-protein interactions.[10][11]

Based on the Spacer Arm

-

Cleavable Linkers: These linkers contain a labile bond within their spacer arm that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[12][13] This is a critical feature in drug delivery systems like ADCs, where the cytotoxic payload must be released from the antibody upon internalization into the target cancer cell.[12][13]

-

Non-Cleavable Linkers: These linkers form a stable, permanent bond between the conjugated molecules.[12][13] In the context of ADCs, the drug is released only after the complete lysosomal degradation of the antibody and the linker.[13] This can offer greater plasma stability and potentially a wider therapeutic window.[14][15]

Common Chemistries of Bifunctional Linkers

The versatility of bifunctional linkers stems from the wide array of reactive groups available, each targeting specific functional groups on biomolecules.

Amine-Reactive Chemistries

Primary amines, abundant in the lysine residues of proteins, are a common target for bioconjugation. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds at a pH of 7.0-9.0.[2][16]

Sulfhydryl-Reactive Chemistries

The thiol group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines. Maleimides are the most common sulfhydryl-reactive group, forming a stable thioether bond at a pH of 6.5-7.5.[16][17]

Carbodiimide Chemistry

Carbodiimides, such as EDC, are zero-length crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.[6][18] This reaction is often performed in the presence of NHS or its water-soluble analog, Sulfo-NHS, to improve efficiency and create a more stable amine-reactive intermediate.[1]

Click Chemistry

Click chemistry refers to a set of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions.[7][11] The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][19] These reactions are ideal for creating well-defined bioconjugates.

Photoreactive Chemistries

Photoreactive groups, such as aryl azides and diazirines, are chemically inert until activated by UV light.[10][20] Upon activation, they form highly reactive intermediates that can form covalent bonds with a wide range of functional groups, making them suitable for capturing non-specific interactions.[10][20]

Quantitative Data on Bifunctional Linkers

The selection of a bifunctional linker is often guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of common crosslinkers.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |

| DSS | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |

| Sulfo-SMCC | NHS ester (amine), maleimide (thiol) | 11.6 (rigid) | High | Non-cleavable |

| EDC | Carbodiimide (carboxyl/amine) | Zero-length | High | Cleavable under acidic conditions |

| BS3 | NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |

| DTSSP | NHS ester (amine) | 12.0 | High | Cleavable (disulfide) |

| SM(PEG)n | NHS ester (amine), maleimide (thiol) | Variable (e.g., SM(PEG)2: 17.6) | High | Non-cleavable |

Table 1: Properties of Common Bifunctional Crosslinkers.[21]

| Linker Type | Stability in Plasma | Release Mechanism |

| Hydrazone | Labile at acidic pH | pH-sensitive hydrolysis |

| Disulfide | Cleaved by reducing agents (e.g., glutathione) | Reduction |

| Peptide (e.g., Val-Cit) | Stable, cleaved by specific proteases (e.g., Cathepsin B) | Enzymatic cleavage |

| Thioether (non-cleavable) | Highly stable | Proteolytic degradation of the antibody and linker |

Table 2: Stability and Release Mechanisms of Common Linker Types in ADCs.[13][14][15]

Mandatory Visualizations

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 4. manuals.plus [manuals.plus]

- 5. covachem.com [covachem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 14. adcreview.com [adcreview.com]

- 15. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing N-(7-octynyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-(7-octynyl)phthalimide as a key building block. This protocol is designed for the synthesis of novel 1,2,3-triazole-linked phthalimide derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential antiviral and anti-inflammatory properties.[1][2]

The phthalimide moiety is a versatile pharmacophore, and its combination with the stable 1,2,3-triazole linker via the highly efficient and regioselective CuAAC "click" reaction allows for the creation of diverse molecular architectures.[2][3] This protocol will detail the synthesis of the N-(7-octynyl)phthalimide precursor and its subsequent use in the CuAAC reaction with a model azide, benzyl azide.

Synthesis of N-(7-octynyl)phthalimide

This protocol outlines the synthesis of N-(7-octynyl)phthalimide from phthalimide and 8-bromo-1-octyne. This method is an adaptation of standard procedures for the N-alkylation of phthalimides.

Experimental Protocol:

-

Materials:

-

Phthalimide

-

8-bromo-1-octyne

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of phthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add 8-bromo-1-octyne (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-(7-octynyl)phthalimide as a solid.

-

Expected Yield: 70-85%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the CuAAC reaction between N-(7-octynyl)phthalimide and benzyl azide to synthesize 1-benzyl-4-((6-(phthalimido)hexyl)ethynyl)-1H-1,2,3-triazole. This reaction is highly efficient and proceeds under mild conditions.[4]

Experimental Protocol:

-

Materials:

-

N-(7-octynyl)phthalimide

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve N-(7-octynyl)phthalimide (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1,2,3-triazole derivative.

-

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| N-alkynylphthalimide | Organic Azide | CuI | Not Specified | Not Specified | 44-89 | [5] |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08-3 | >95 | [4] |

| Benzyl azide | Phenylacetylene | PEG-tris-trz-CuI | Water | 20 | 97 | [6] |

Characterization Data for an Analogous Phthalimide-Triazole Product (Compound 8a from literature): [1]

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 7.85–7.73 (m, 5H, Ar-H & =C-H in triazole), other peaks corresponding to the specific structure. |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 172.17 (2C, C=O imide), 168.28 (C=O amide), 147.24 (quaternary C in triazole), 128.09 (=C-H in triazole), other aromatic and aliphatic carbons. |

| FT-IR (cm⁻¹) | Characteristic bands for C=O stretching, C-N stretching, and aromatic C-H stretching. |

| HR-MS | Calculated and found m/z values corresponding to the molecular formula. |

Visualizing the Workflow

Diagram 1: Synthesis of N-(7-octynyl)phthalimide

Caption: Workflow for the synthesis of N-(7-octynyl)phthalimide.

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General workflow for the CuAAC reaction.

Signaling Pathway Context

The synthesized 1,2,3-triazole-linked phthalimide derivatives have potential applications in modulating various signaling pathways implicated in disease. For instance, certain phthalimide-triazole hybrids have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling, which is often dysregulated in cancer.[3]

Diagram 3: Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway.

These protocols and notes provide a solid foundation for researchers to synthesize and explore the potential of N-(7-octynyl)phthalimide-derived triazoles in various scientific and drug development endeavors. The provided data and workflows are intended to facilitate the efficient implementation of this versatile chemical methodology.

References

- 1. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioconjugation of Peptides with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation has emerged as a pivotal technology in drug development, diagnostics, and materials science, enabling the precise linkage of molecules to tailor their functions.[1] One of the most robust and widely adopted methods for bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction facilitates the covalent bond formation between an azide and a terminal alkyne, yielding a stable triazole linkage.[3]

This document provides detailed application notes and protocols for the bioconjugation of peptides using the alkyne-functionalized reagent, 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione. This reagent introduces a terminal alkyne via a stable linker, making it a valuable tool for peptide modification. The phthalimide group in this reagent serves as a stable protecting group for the amine functionality.[4][5] These protocols are designed to guide researchers in labeling peptides for various applications, including the development of therapeutic peptide conjugates, diagnostic imaging agents, and tools for studying biological processes.[1]

Principle of the Reaction

The core of the bioconjugation strategy involves a two-step process:

-

Peptide Modification: The peptide of interest must first be functionalized with an azide group. This can be achieved either during solid-phase peptide synthesis (SPPS) by incorporating an azide-bearing amino acid or through post-synthetic modification of the purified peptide.[6][7]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is then reacted with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[3] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and minimize potential damage to the peptide.[8]

Data Presentation

The efficiency of the CuAAC reaction can be influenced by several factors including the nature of the peptide, the solvent system, and the concentrations of the reactants and catalyst. Below are tables summarizing typical reaction conditions and expected outcomes based on general CuAAC protocols for peptide conjugation.

Table 1: Typical Reagent Concentrations for CuAAC Peptide Conjugation

| Reagent | Concentration Range | Notes |

| Azide-Modified Peptide | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |

| 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione | 1.5 - 10 equivalents (relative to peptide) | A slight excess of the alkyne reagent is typically used to drive the reaction to completion. |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The concentration should be optimized for each specific peptide. |

| Sodium Ascorbate | 5 - 10 equivalents (relative to CuSO₄) | Used to reduce Cu(II) to the active Cu(I) catalyst. |

| THPTA (or other ligand) | 1 - 5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst and prevents peptide degradation. |

Table 2: Representative Reaction Parameters and Outcomes for CuAAC Peptide Conjugation

| Parameter | Condition | Expected Outcome |

| Solvent | Aqueous buffer (e.g., PBS, HEPES), DMF, DMSO, or mixtures | The choice of solvent depends on the solubility of the peptide and reagents. |

| pH | 4 - 11 | The reaction is generally tolerant of a wide pH range.[2] |

| Temperature | Room Temperature (20-25 °C) | Mild reaction conditions are a key advantage of click chemistry. |

| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored by HPLC or mass spectrometry. |

| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields.[9] |

Experimental Protocols

Protocol 1: Introduction of Azide Functionality into a Peptide

Method A: During Solid-Phase Peptide Synthesis (SPPS)

This method involves the incorporation of an azide-containing amino acid, such as L-azidohomoalanine (Aha), into the peptide sequence during standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-azidohomoalanine (or other azide-containing amino acid)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

-

Piperidine in DMF (for Fmoc deprotection)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

DCM, DMF

Procedure:

-

Perform standard Fmoc-based solid-phase peptide synthesis.

-

At the desired position in the peptide sequence, use Fmoc-L-azidohomoalanine as the building block for the coupling step.

-

Continue with the synthesis until the full-length peptide is assembled.

-

Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude azide-modified peptide and purify by preparative HPLC.

-

Confirm the mass of the purified peptide by mass spectrometry.

Method B: Post-Synthetic Modification

This method involves modifying a purified peptide containing a reactive handle (e.g., a primary amine on a lysine side chain) with an azide-functionalized reagent.

Materials:

-

Purified peptide with a reactive amine (e.g., containing a lysine residue)

-

Azido-acetic acid N-hydroxysuccinimide ester (or other amine-reactive azide reagent)

-

Reaction buffer (e.g., PBS pH 7.4 or sodium bicarbonate buffer pH 8.3)

-

DMSO or DMF (to dissolve the azide reagent)

Procedure:

-

Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the azido-acetic acid NHS ester in a minimal amount of DMSO or DMF.

-

Add a 5-10 fold molar excess of the dissolved azide reagent to the peptide solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Monitor the reaction progress by analytical HPLC and mass spectrometry.

-

Upon completion, purify the azide-modified peptide by preparative HPLC to remove excess reagent and byproducts.

-

Confirm the mass of the final product by mass spectrometry.

Protocol 2: Bioconjugation of Azide-Modified Peptide with 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione via CuAAC

Materials:

-

Purified azide-modified peptide

-

2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., PBS pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1 mM.

-

Dissolve 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified peptide solution.

-

2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione stock solution (to a final concentration of 1.5-2 mM).

-

THPTA stock solution (to a final concentration of 0.5 mM).

-

CuSO₄ stock solution (to a final concentration of 0.1 mM).

-

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by analytical HPLC, observing the consumption of the starting peptide and the formation of the product peak.

-

Once the reaction is complete, quench it by adding a small amount of EDTA to chelate the copper.

-

Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 3: Characterization of the Peptide Conjugate

A. High-Performance Liquid Chromatography (HPLC)

-

Analytical HPLC: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA to assess the purity of the final conjugate.[12] The conjugated peptide will typically have a longer retention time than the starting peptide due to the increased hydrophobicity of the appended group.

-

Preparative HPLC: Use a larger C18 column to purify the conjugate from unreacted starting materials and reaction byproducts.[10]

B. Mass Spectrometry (MS)

-

Confirm the identity of the peptide conjugate by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are suitable techniques.[13][14] The expected mass will be the sum of the mass of the azide-modified peptide and the mass of 2-(7-Octyn-1-yl)-1H-isoindole-1,3(2H)-dione.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-